Full Chemical Name: 1-((3aS,4R,9bR)-4-(6-bromobenzo[d]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)ethan-1-one
Full Chemical Name: 1-((3aS,4R,9bR)-4-(6-bromobenzo[d]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)ethan-1-one
I was unable to find the full chemical name for "(3aS,4R,9bR)-G-1" in the initial search. The search results provided information on other chemical compounds, but not the specific one requested. Therefore, I need to perform more targeted searches to identify the full chemical name of this compound. I will broaden my search to include chemical databases and suppliers, as they often have detailed information on specific named compounds.The search results did not directly provide the full chemical name for a compound simply labeled "(3aS,4R,9bR)-G-1". The results show several different molecules containing the "(3aS..." or similar stereochemical descriptors, but none are identified as "G-1". This indicates that "G-1" is likely a trivial or laboratory name and not a systematic one. To proceed, I need to find a resource that links the trivial name "G-1" to its full chemical structure and name. This will likely involve searching for literature or databases that mention "G-1" in the context of its chemical synthesis or biological activity, which might then reveal its formal name.The search results confirm that "(3aS,4R,9bR)-G-1" is a trivial name for a specific chemical compound. Several sources provide its full chemical name, which is 1-((3aS,4R,9bR)-4-(6-bromobenzo[d][1]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)ethan-1-one. The compound is identified as a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.
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The full chemical name and stereochemistry.
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Quantitative data such as Ki (11 nM) and EC50 (2 nM) values for GPER activation.
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Descriptions of its biological activities, including inhibition of cancer cell migration and cell cycle arrest.
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Details of experimental protocols like competitive radioligand binding assays and Western blotting to study its effects on signaling pathways like MAPK/ERK and PI3K/Akt.
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Solubility data and CAS number.
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An In-depth Technical Guide to (3aS,4R,9bR)-G-1, a Selective G Protein-Coupled Estrogen Receptor (GPER) Agonist
Full Chemical Name: 1-((3aS,4R,9bR)-4-(6-bromobenzo[d][1][2]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)ethan-1-one[3][4][5][6]
This guide provides a comprehensive overview of the chemical properties, biological activity, and associated experimental protocols for the selective G protein-coupled estrogen receptor (GPER) agonist, (3aS,4R,9bR)-G-1.
Core Compound Details
(3aS,4R,9bR)-G-1, hereafter referred to as G-1, is a nonsteroidal, high-affinity, and selective agonist of GPER, previously known as GPR30.[2][3][4] It is a valuable research tool for investigating GPER-mediated signaling pathways and their physiological and pathological roles.
| Property | Value | Source |
| CAS Number | 881639-98-1 | [3] |
| Molecular Formula | C21H18BrNO3 | [3] |
| Molecular Weight | 412.28 g/mol | |
| Purity | ≥98% (HPLC) |
Biological Activity and Quantitative Data
G-1 is a potent and selective agonist for GPER, exhibiting high binding affinity and efficacy.[2] Notably, it does not show significant binding to the classical estrogen receptors, ERα and ERβ, at concentrations up to 10 μM.
| Parameter | Value | Description | Cell Line/Tissue | Source |
| Ki | 11 nM | Binding affinity for GPER | HEK293 cells expressing GPER | [1] |
| EC50 | 2 nM | Half-maximal effective concentration for GPER activation | - | |
| IC50 (Migration) | 0.7 nM | Half-maximal inhibitory concentration against cell migration | SKBr3 cells | [5] |
| IC50 (Migration) | 1.6 nM | Half-maximal inhibitory concentration against cell migration | MCF-7 cells | [5] |
| IC50 (Proliferation) | 20 μM (at 72h) | Half-maximal inhibitory concentration against cell proliferation | A549 cells | [2] |
The biological effects of G-1 include the induction of apoptosis, inhibition of cell migration, and cell cycle arrest at the G1 or G2 phase in various cancer cell lines.[2]
Signaling Pathways
Activation of GPER by G-1 initiates several downstream signaling cascades, primarily the MAPK/ERK and PI3K/Akt pathways. These pathways are crucial in regulating cellular processes such as proliferation, survival, and migration.
Caption: G-1 activates GPER, leading to the stimulation of PI3K/Akt and MAPK/ERK pathways.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of G-1 for the GPER.
Materials:
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HEK293 cells expressing GPER
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Membrane preparation buffer (e.g., Tris-HCl with MgCl2)
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Radioligand (e.g., ³H-estradiol)
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Unlabeled G-1
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Scintillation cocktail and counter
Procedure:
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Prepare membranes from HEK293-GPER cells.
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Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled G-1.
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Separate bound from free radioligand by rapid filtration.
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Measure the radioactivity of the bound ligand using a scintillation counter.
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Calculate the Ki value from the IC50 value obtained from the competition curve.
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect the activation of downstream signaling proteins like ERK and Akt upon G-1 treatment.
Materials:
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Cell line of interest (e.g., MCF-7)
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G-1 compound
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-Akt, total ERK, total Akt)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
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Treat cells with G-1 at various concentrations and time points.
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Lyse the cells and quantify the protein concentration.
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and incubate with primary antibodies overnight.
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Wash and incubate with HRP-conjugated secondary antibodies.
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Detect the signal using a chemiluminescent substrate and an imaging system.
Caption: A typical workflow for analyzing protein expression and phosphorylation via Western blotting.
Solubility
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) |
| DMSO | 41.23 | 100 |
| DMF | 30 | - |
| Ethanol | 1 | - |
| DMF:PBS (pH 7.2) (1:1) | 0.5 | - |
Data sourced from various suppliers and may have slight batch-to-batch variations.[3]
This technical guide provides a foundational understanding of the GPER agonist G-1 for researchers and scientists in drug development. For further details, consulting the primary literature is recommended.
